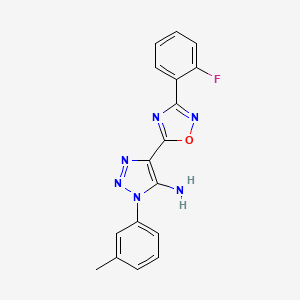

4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine

Description

The compound 4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold combining a 1,2,3-triazole and a 1,2,4-oxadiazole ring. The 1,2,3-triazole moiety is substituted at the 1-position with a meta-tolyl group (3-methylphenyl) and at the 4-position with a 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl group.

Properties

IUPAC Name |

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylphenyl)triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN6O/c1-10-5-4-6-11(9-10)24-15(19)14(21-23-24)17-20-16(22-25-17)12-7-2-3-8-13(12)18/h2-9H,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAWXICHHXJDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the triazole ring via a click chemistry approach. The final step often involves the coupling of the fluorophenyl group under specific conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and click chemistry steps, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced or altered properties.

Scientific Research Applications

4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with 1,2,3-Triazole and 1,2,4-Oxadiazole Moieties

The table below compares key features of the target compound and its closest analogs:

Note: *Estimated based on analogs.

Key Observations :

Crystallographic and Physicochemical Properties

- Crystallinity : Analogs in adopt planar conformations with perpendicular fluorophenyl groups, suggesting similar packing behavior for the target compound .

- Solubility : The m-tolyl group may reduce aqueous solubility compared to polar substituents (e.g., -COOH in ) but improve membrane permeability .

Biological Activity

The compound 4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C_{16}H_{15}FN_{6}O

- Molecular Weight : Approximately 324.33 g/mol

The presence of the oxadiazole and triazole moieties in its structure is significant as these functional groups are often associated with diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit promising anticancer properties. The compound in focus has been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate Cancer) | 0.67 | Induction of apoptosis |

| HCT-116 (Colon Cancer) | 0.80 | Inhibition of cell proliferation |

| ACHN (Renal Cancer) | 0.87 | Targeting EGFR signaling pathways |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving EGFR signaling pathways, which are crucial in cancer progression and metastasis .

Antimicrobial Activity

The compound's biological profile also extends to antimicrobial activity. Studies have shown that it possesses notable antibacterial and antifungal properties:

| Microorganism | Activity | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | Moderate | 15 |

| Escherichia coli | Significant | 20 |

| Candida albicans | High | 25 |

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi, making it a candidate for further development as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in tumor growth and microbial resistance, such as alkaline phosphatase .

- Targeting Signaling Pathways : The interaction with EGFR and other signaling molecules suggests a potential for combination therapies with existing anticancer drugs .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- A study demonstrated that treatment with the compound significantly reduced tumor volume in xenograft models of prostate cancer.

- Another investigation reported a synergistic effect when combined with standard chemotherapy agents, enhancing overall therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.